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Introduction
Bafilomycin C1 is a macrolide antibiotic derived from Streptomyces species.[1] It belongs to a

class of potent and specific inhibitors of vacuolar-type H+-ATPases (V-ATPases), which are

crucial proton pumps responsible for the acidification of intracellular compartments such as

lysosomes and endosomes.[1][2] This inhibitory action disrupts cellular processes reliant on

acidic environments, including autophagy, protein degradation, and receptor recycling, making

Bafilomycin C1 a valuable tool in cell biology research and a potential therapeutic agent. This

technical guide provides a comprehensive overview of the structure, chemical properties, and

biological activities of Bafilomycin C1, complete with detailed experimental protocols and

pathway diagrams to facilitate its use in a research setting.

Structure and Chemical Properties
Bafilomycin C1 is a complex macrolide with a 16-membered lactone ring.[3] Its intricate

structure is responsible for its specific interaction with the V-ATPase complex.

Table 1: Chemical and Physical Properties of Bafilomycin C1
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Property Value Reference(s)

CAS Number 88979-61-7 [2][4][5][6][7][8][9][10]

Molecular Formula C39H60O12 [4][5][7][8][10]

Molecular Weight 720.9 g/mol [5][6][10]

IUPAC Name

(2E)-4-{[(2R,4R,5S,6R)-2-

hydroxy-2-[(1S,2R,3S)-2-

hydroxy-3-

[(2R,3S,4E,6E,9S,10S,11R,12

E,14Z)-10-hydroxy-3,15-

dimethoxy-7,9,11,13-

tetramethyl-16-oxo-

oxacyclohexadeca-4,6,12,14-

tetraen-2-yl]-1-methylbutyl]-5-

methyl-6-(propan-2-yl)oxan-4-

yl]oxy}-4-oxobut-2-enoic acid

[4][10]
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[4][10]

Appearance Powder [10]

Solubility

Soluble in DMSO, ethanol,

methanol, and dimethyl

formamide. Poor water

solubility.

[4][6][10]

Purity >95% (commercially available) [6][7]

Storage

Store at -20°C as a powder.

Solutions are unstable and

should be prepared fresh.

[2][10]
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Mechanism of Action: V-ATPase Inhibition
Bafilomycin C1 exerts its biological effects primarily through the potent and specific inhibition

of V-ATPases.[1][2] These multi-subunit enzymes are responsible for pumping protons across

membranes, thereby acidifying various intracellular organelles.[4]

Bafilomycin C1 binds to the V0 subunit of the V-ATPase complex, which forms the proton-

translocating pore within the membrane.[4] This binding event physically obstructs the proton

channel, preventing the translocation of H+ ions and leading to a rapid increase in the pH of the

target organelle.[4] This disruption of the proton gradient has profound consequences for a

multitude of cellular functions.

Mechanism of V-ATPase Inhibition by Bafilomycin C1
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Bafilomycin C1 blocks the V0 subunit of V-ATPase.

Biological Activities and Signaling Pathways
The inhibition of V-ATPase by Bafilomycin C1 triggers a cascade of downstream effects,

impacting several critical cellular signaling pathways.

Autophagy Inhibition
Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with

lysosomes to form autolysosomes, where the contents are degraded by acidic hydrolases. By

neutralizing the lysosomal pH, Bafilomycin C1 prevents the activation of these enzymes,

thereby blocking the final degradation step of autophagy. This leads to an accumulation of

autophagosomes within the cell.

Inhibition of Autophagy by Bafilomycin C1
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Bafilomycin C1 blocks autophagic degradation.

Induction of Apoptosis
Bafilomycin C1 has been shown to induce apoptosis, or programmed cell death, in various

cancer cell lines.[1] The underlying mechanisms are multifaceted and can involve the intrinsic

(mitochondrial) pathway. By disrupting lysosomal function, Bafilomycin C1 can induce cellular

stress, leading to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax, and

the downregulation of anti-apoptotic members like Bcl-2. This shift in the Bax/Bcl-2 ratio

promotes the release of cytochrome c from the mitochondria, which in turn activates the

caspase cascade, culminating in apoptosis. Furthermore, Bafilomycin C1 can increase the

expression of the tumor suppressor protein p53, which can also contribute to the apoptotic

response.
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Induction of Apoptosis by Bafilomycin C1
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Apoptotic signaling cascade induced by Bafilomycin C1.
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Cell Cycle Arrest
In addition to inducing apoptosis, Bafilomycin C1 can cause cell cycle arrest, primarily at the

G0/G1 phase, in cancer cells.[1] This effect is mediated by the downregulation of key cell cycle

regulatory proteins, including cyclin D3, cyclin E1, CDK2, CDK4, and CDK6, and the

upregulation of the cyclin-dependent kinase inhibitor p21.[1]

Bafilomycin C1-Induced G0/G1 Cell Cycle Arrest
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Mechanism of Bafilomycin C1-induced cell cycle arrest.

Experimental Protocols
The following are detailed protocols for key experiments to study the effects of Bafilomycin
C1.

V-ATPase Inhibition Assay (Biochemical)
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This protocol describes a method to measure the V-ATPase activity in isolated membrane

fractions by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

Membrane fraction containing V-ATPase (e.g., from yeast vacuoles or mammalian

lysosomes)

Bafilomycin C1 stock solution (1 mM in DMSO)

Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.003%

C12E10

ATP solution (100 mM)

Malachite Green Reagent

Phosphate Standard solution

Procedure:

Prepare serial dilutions of Bafilomycin C1 in DMSO.

In a 96-well plate, add 5 µL of the Bafilomycin C1 dilutions or DMSO (vehicle control) to

triplicate wells.

Add 85 µL of Assay Buffer containing the membrane fraction (typically 5-10 µg of protein) to

each well.

Pre-incubate the plate at 37°C for 15 minutes.

Initiate the reaction by adding 10 µL of 100 mM ATP to each well (final concentration 10

mM).

Incubate at 37°C for 30 minutes.

Stop the reaction by adding 100 µL of Malachite Green Reagent.
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Incubate at room temperature for 15 minutes to allow color development.

Measure the absorbance at 620 nm using a plate reader.

Calculate the amount of Pi released using a phosphate standard curve. V-ATPase activity is

expressed as nmol Pi/min/mg protein.

Autophagy Flux Assay by Western Blot for LC3-II
This protocol measures the autophagic flux by assessing the accumulation of LC3-II in the

presence and absence of Bafilomycin C1.

Materials:

Cell line of interest

Complete cell culture medium

Bafilomycin C1 stock solution (100 µM in DMSO)

RIPA buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Primary antibodies: anti-LC3B, anti-β-actin

HRP-conjugated secondary antibody

ECL Western Blotting Substrate

Procedure:

Seed cells in a 6-well plate and allow them to adhere overnight.

Treat the cells with the desired experimental conditions. For the last 2-4 hours of treatment,

add Bafilomycin C1 to a final concentration of 100 nM to a subset of wells. Include a vehicle

control (DMSO).

Harvest the cells by scraping in ice-cold PBS and centrifuge at 500 x g for 5 minutes.
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Lyse the cell pellets in RIPA buffer.

Determine the protein concentration of the lysates using the BCA assay.

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE (15% acrylamide gel is recommended for resolving

LC3-I and LC3-II).

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

Incubate the membrane with primary anti-LC3B antibody overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1

hour at room temperature.

Detect the protein bands using an ECL substrate and an imaging system.

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

Quantify the band intensities. Autophagic flux is determined by the difference in the LC3-

II/actin ratio between Bafilomycin C1-treated and untreated cells.

Apoptosis Assay by Western Blot for Cleaved Caspase-3
This protocol detects the induction of apoptosis by measuring the cleavage of caspase-3.

Materials:

Cell line of interest

Bafilomycin C1

RIPA buffer

Primary antibodies: anti-cleaved caspase-3, anti-caspase-3, anti-β-actin
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HRP-conjugated secondary antibody

ECL Western Blotting Substrate

Procedure:

Seed cells and treat with various concentrations of Bafilomycin C1 for 24-48 hours. Include

a vehicle control.

Harvest and lyse the cells as described in the autophagy flux assay.

Perform SDS-PAGE and Western blotting as described above.

Incubate the membrane with a primary antibody against cleaved caspase-3.

Detect and quantify the cleaved caspase-3 bands.

The membrane can be stripped and re-probed for total caspase-3 and a loading control like

β-actin.

Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the cell cycle distribution of cells treated with Bafilomycin C1 using

propidium iodide (PI) staining.

Materials:

Cell line of interest

Bafilomycin C1

70% cold ethanol

PBS

PI/RNase Staining Buffer

Procedure:
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Seed cells in a 6-well plate and treat with Bafilomycin C1 for 24 hours.

Harvest both adherent and floating cells and wash with PBS.

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

Incubate the cells at -20°C for at least 2 hours.

Wash the cells with PBS and resuspend in PI/RNase Staining Buffer.

Incubate in the dark at room temperature for 30 minutes.

Analyze the samples using a flow cytometer.

Gate on the single-cell population and analyze the DNA content histogram to determine the

percentage of cells in G0/G1, S, and G2/M phases.
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General Experimental Workflow for Bafilomycin C1 Studies
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A generalized workflow for studying Bafilomycin C1.

Conclusion
Bafilomycin C1 is a powerful and specific inhibitor of V-ATPase, making it an indispensable

tool for researchers investigating a wide range of cellular processes. Its ability to modulate

autophagy, induce apoptosis, and cause cell cycle arrest highlights its potential as a lead

compound in drug discovery, particularly in the context of cancer therapeutics. The detailed

information and protocols provided in this guide are intended to equip researchers with the

necessary knowledge to effectively utilize Bafilomycin C1 in their studies and to further

unravel the complex cellular pathways it influences. As with any potent biological inhibitor,
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careful experimental design and interpretation are crucial for obtaining meaningful and

reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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